

# Technical Procurement & Validation Guide: CAS 946784-72-1

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## Compound of Interest

Compound Name: 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline

CAS No.: 946784-72-1

Cat. No.: B1329158

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## Part 1: Executive Summary & Identity Disambiguation

**CRITICAL ALERT:** CAS Identity Verification Before proceeding with procurement, researchers must verify the chemical target. There is a frequent "gray market" confusion where CAS 946784-72-1 is incorrectly indexed as Enzalutamide (MDV3100) in certain Asian-Pacific catalogs.

- If you seek the Prostate Cancer API (Enzalutamide): The correct Global CAS is 915087-33-1.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- If you seek the Fluorinated Intermediate: CAS 946784-72-1 is the correct registry for **4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline**.[\[4\]](#)

This guide focuses on the technical sourcing and validation of CAS 946784-72-1 (The Intermediate), a high-value fluorinated building block used in the synthesis of diaryl ether-based kinase inhibitors and advanced agrochemicals.

## Chemical Profile: CAS 946784-72-1

Parameter	Specification
Chemical Name	4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline
Molecular Formula	C <sub>15</sub> H <sub>14</sub> F <sub>3</sub> NO <sub>2</sub>
Molecular Weight	297.27 g/mol
Structural Motif	Diaryl ether with trifluoromethyl-aniline core
Key Reactivity	Nucleophilic amine (for amide coupling); Diaryl ether stability
Appearance	Off-white to pale brown solid (sensitive to oxidation)

## Part 2: Sourcing Strategy & Market Analysis

### Supplier Landscape

For this specific intermediate, the supply chain is divided into Catalog Suppliers (High Price/Low Vol) and Contract Synthesis Organizations (CROs) (Low Price/High Vol).

#### Tier 1: Validated Catalog Suppliers (Research Scale)

Best for: <5g immediate needs, reference standards.

Supplier	Est. Price (1g)	Est. Price (5g)	Lead Time	Purity Guarantee
BLD Pharm	\$85 - \$120	\$350 - \$420	1-3 Days	>97% (NMR confirmed)
Ambeed	\$90 - \$130	\$380 - \$450	2-5 Days	>95% (LCMS)
Combi-Blocks	\$75 - \$100	\$300 - \$380	1-3 Days	>98%

#### Tier 2: Bulk/Synthesis Sources (Process Scale)

Best for: >50g, Pilot plant batches.

- Primary Hubs: Shanghai & Jiangsu (China), Hyderabad (India).

- Cost Efficiency: Prices drop significantly to \$800 - \$1,200 per kg for custom synthesis orders, but require a 4-6 week lead time and strict 3rd-party validation.

## Procurement Decision Matrix (DOT Visualization)

The following workflow illustrates the decision logic for sourcing this intermediate versus the API.

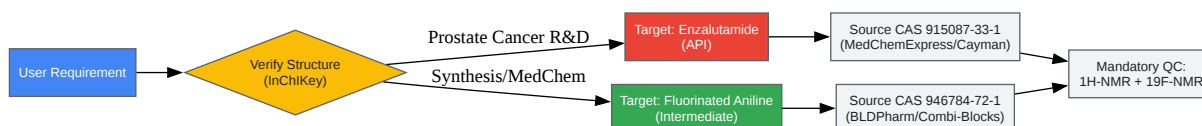


Figure 1: Procurement Decision Tree for CAS 946784-72-1 vs Enzalutamide

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## Part 3: Scientific Integrity & Quality Control (QC)

As a fluorinated aniline, CAS 946784-72-1 is prone to oxidation (browning) and potential regio-isomeric impurities during synthesis. The following "Self-Validating" protocol ensures the material is fit for purpose.

### Identity Verification (The "Fingerprint")

Do not rely solely on the Certificate of Analysis (CoA).

- $^1\text{H-NMR}$  (Proton NMR):
  - Solvent: DMSO- $d_6$ .
  - Key Signals: Look for the broad singlet (amine  $\text{NH}_2$ ) around 5.0-6.0 ppm. Verify the integration of the ethoxy group (triplet  $\sim 1.3$  ppm, quartet  $\sim 4.0$  ppm).
  - Critical Check: Ensure the aromatic region integrates to exactly 7 protons (3 on the trifluoromethyl ring, 4 on the phenoxy ring).

- <sup>19</sup>F-NMR (Fluorine NMR):
  - Purpose: Detects regio-isomers.[5] You should see a single sharp peak for the -CF<sub>3</sub> group (typically around -60 to -63 ppm). Multiple peaks indicate isomeric impurities which are difficult to separate.

## Purity Assessment (HPLC Protocol)

Anilines can degrade. Use this standardized method to check for oxidation products (azo compounds or nitro precursors).

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5μm)
Mobile Phase A	Water + 0.1% Formic Acid (or TFA)
Mobile Phase B	Acetonitrile (ACN)
Gradient	5% B to 95% B over 20 minutes
Flow Rate	1.0 mL/min
Detection	UV at 254 nm (aromatic) and 210 nm (amide/impurities)
Acceptance Criteria	Main peak >98% area; No single impurity >0.5%

## Solubility & Handling

- Solubility: Highly soluble in DMSO, Methanol, and Ethyl Acetate. Poorly soluble in water.[5][6][7]
- Stability: Air Sensitive. Store under inert gas (Argon/Nitrogen) at -20°C. If the powder turns dark brown, purify via silica gel chromatography (Hexane/EtOAc) before use.

## Part 4: Synthesis Context (Mechanism of Action)

If using this CAS as a building block, it typically serves as the nucleophile in amide coupling reactions to generate kinase inhibitors.

## Reaction Workflow Visualization

The diagram below depicts the typical utilization of this aniline in a drug discovery workflow, highlighting the critical "Activation" step.

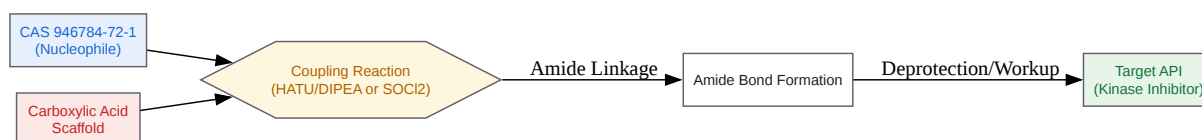


Figure 2: Synthetic Utility of CAS 946784-72-1 in Medicinal Chemistry

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## References

- PubChem Compound Summary. "**4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline.**" National Center for Biotechnology Information. Accessed February 2026.[8] [Link](#)
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- Cayman Chemical. "Enzalutamide (CAS 915087-33-1) Product Information." (Cited for CAS disambiguation). [Link](#)
- Tran, C., et al. "Development of a second-generation antiandrogen for treatment of advanced prostate cancer." Science, 2009.[9] (Context for Enzalutamide chemistry). [Link](#)

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## Sources

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- [3. Enzalutamide | 915087-33-1](#) [[chemicalbook.com](http://chemicalbook.com)]
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